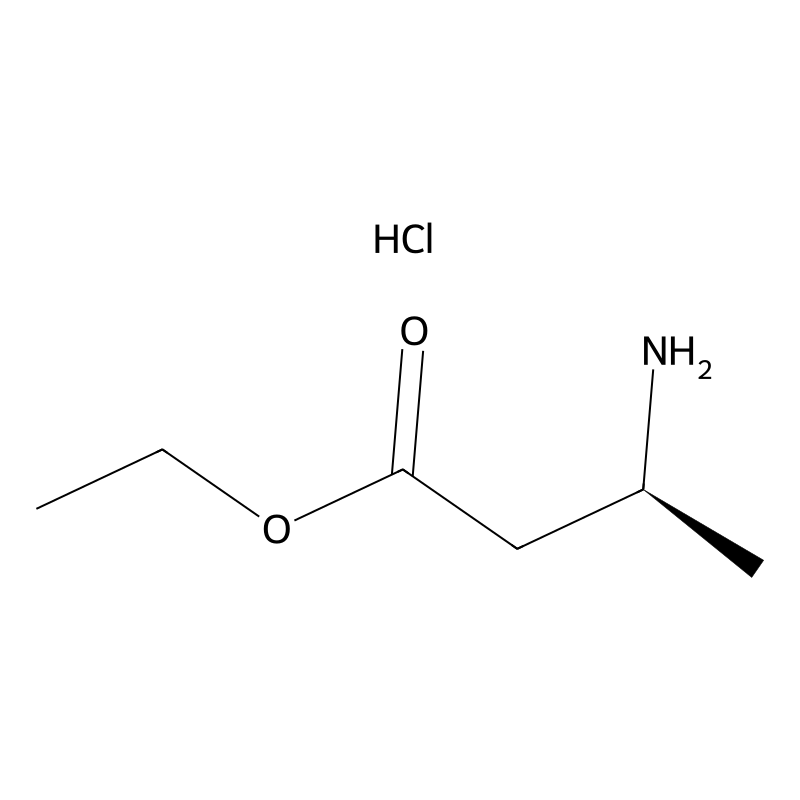

(S)-Ethyl 3-aminobutanoate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-Ethyl 3-aminobutanoate hydrochloride is a chiral compound characterized by its molecular formula and a molecular weight of approximately 167.63 g/mol. It is a white crystalline solid formed by the reaction of (S)-ethyl 3-aminobutanoate with hydrochloric acid, leading to its classification as a hydrochloride salt . This compound is notable for its single stereocenter, which imparts unique properties to its enantiomeric forms, specifically (S)- and (R)-ethyl 3-aminobutanoate hydrochloride, influencing their interactions in biological systems and

(S)-Ethyl 3-aminobutanoate hydrochloride, also known as Ethyl (3S)-3-aminobutanoate hydrochloride and Ethyl 3-aminobutyric acid ethyl ester hydrochloride, is a chemical compound used in organic synthesis as a cyclization agent for the formation of esters [].

- Cyclization Agent: (S)-Ethyl 3-aminobutanoate hydrochloride is valued for its ability to promote the formation of cyclic esters, particularly those with a Z-geometry (double bond configuration) [, ]. Thisregioselectivity, meaning it favors a specific product over others, is highly desirable in organic synthesis as it allows for the targeted creation of specific molecules. Studies have shown that (S)-Ethyl 3-aminobutanoate hydrochloride can achieve a selectivity ratio of 100:1 in favor of the Z-isomer [].

The primary chemical reaction involving (S)-ethyl 3-aminobutanoate hydrochloride is its formation from (S)-ethyl 3-aminobutanoate and hydrochloric acid. This reaction can be represented as:

In organic synthesis, (S)-ethyl 3-aminobutanoate hydrochloride serves as a reagent for cyclization reactions, promoting regioselective formation of specific isomers. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis, where the creation of chirality in products is desired.

(S)-Ethyl 3-aminobutanoate hydrochloride exhibits significant biological activity due to its structural similarity to gamma-Aminobutyric acid, a major inhibitory neurotransmitter in the central nervous system. Research has indicated that this compound can interact with various neurotransmitter receptors and enzymes involved in GABAergic signaling pathways, providing insights into neurological functions and potential therapeutic applications for disorders such as epilepsy and anxiety .

The synthesis of (S)-ethyl 3-aminobutanoate hydrochloride typically involves the following steps:

- Starting Materials: The reaction begins with ethyl acetoacetate and an appropriate amine source.

- Amine Addition: The amine is added to the ethyl acetoacetate under controlled conditions to form the corresponding amine derivative.

- Hydrochlorination: The resulting product is treated with hydrochloric acid to yield (S)-ethyl 3-aminobutanoate hydrochloride.

This method allows for the production of the compound with high purity and selectivity towards the desired stereoisomer .

(S)-Ethyl 3-aminobutanoate hydrochloride finds applications in several fields:

- Organic Synthesis: It is widely used as a reagent in the synthesis of chiral compounds, particularly in pharmaceutical research where chirality plays a crucial role in drug efficacy.

- Neuroscience Research: The compound serves as a tool for studying neurotransmitter functions, particularly in understanding GABAergic mechanisms and potential treatments for neurological disorders .

- Material Science: Its unique properties make it useful in developing new materials with specific functionalities.

Studies have shown that (S)-ethyl 3-aminobutanoate hydrochloride interacts with various receptors and enzymes linked to neurotransmitter systems. Its structural similarity to gamma-Aminobutyric acid allows it to modulate GABA receptor activity, influencing neuronal excitability and synaptic transmission. This interaction profile highlights its potential as a therapeutic agent or research tool in pharmacology .

Several compounds share structural similarities with (S)-ethyl 3-aminobutanoate hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Structural Features | Unique Properties |

|---|---|---|---|

| (R)-Ethyl 3-aminobutanoate hydrochloride | 146293-15-4 | Enantiomer of (S)-ethyl 3-aminobutanoate | Different biological activity due to stereochemistry |

| Ethyl 3-aminobutyrate | 5303-65-1 | Similar structure without the hydrochloride | Used primarily in organic synthesis |

| Dimethyl 3-aminopentanedioate hydrochloride | 77313-10-1 | Contains an additional carbon chain | Broader application scope in synthetic chemistry |

| Ethyl aminoacetate | Not listed | Contains an amino group adjacent to an ester | Different reactivity patterns in organic synthesis |

(S)-Ethyl 3-aminobutanoate hydrochloride stands out due to its specific interaction with GABA receptors and its role as a chiral auxiliary in asymmetric synthesis, making it particularly valuable in pharmaceutical applications compared to other similar compounds .

Conventional Synthetic Routes

Acid-Catalyzed Esterification Mechanisms

The conventional synthesis of (S)-ethyl 3-aminobutanoate hydrochloride typically begins with the acid-catalyzed esterification of 3-aminobutanoic acid with ethanol [14]. The Fischer esterification mechanism proceeds through a well-established pathway involving protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water [32] [33]. This process follows the characteristic PADPED mechanism: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [32].

The initial step involves protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon toward nucleophilic attack from ethanol [33]. The alcohol then executes a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate [32]. Following proton transfer from the oxonium ion to the hydroxyl group, elimination of water occurs to generate the protonated ester, which is subsequently deprotonated to yield the neutral ester product [33].

Research has demonstrated that the esterification reaction of amino acids with methanol catalyzed by sulfuric acid reaches maximum efficiency at thin film temperatures of 70°C [14]. The selective esterification of the carboxyl moiety has been confirmed, with aromatic-substituted amino acids showing higher yields compared to alkyl-substituted variants [14]. Studies indicate that the reaction occurs under synthetic conditions where the same transformation in bulk solution is not observed, highlighting the importance of reaction medium optimization [14].

The mechanism exhibits temperature-dependent behavior, with increased temperatures generally favoring ester formation [15]. Zeolite H-USY has been employed as a solid acid catalyst for the esterification of α-amino acids, achieving 83% yield for phenylalanine methyl ester after 20 hours at 100°C [14]. The reaction demonstrates equilibrium characteristics, requiring excess alcohol to drive the reaction toward ester formation [32].

Chloride Salt Formation Kinetics

The formation of hydrochloride salts involves the reaction of the free base amino ester with hydrochloric acid, resulting in protonation of the amino group [18]. The kinetics of chloride salt formation are influenced by the common ion effect, where additional chloride ions decrease the dissolution rate of existing hydrochloride salts [18]. This phenomenon has been extensively studied in pharmaceutical applications, demonstrating that the presence of chloride ions significantly affects the dissolution behavior of hydrochloride salt forms [18].

The crystallization process of chloride salts follows established solid-liquid equilibrium principles [46] [49]. When a salt solution reaches saturation, the dissolved ions begin to organize into ordered crystalline structures [46]. The process is governed by the ionic bonds between positively charged ammonium ions and negatively charged chloride ions [46]. The crystal structure typically adopts a cubic lattice arrangement, where each ion is surrounded by six oppositely charged counterions [46].

Research on hydrogen chloride sparging crystallization has revealed that increasing hydrochloric acid concentration causes chloride salts to crystallize through the common ion effect [16]. The solubility behavior is temperature-dependent, with higher temperatures generally increasing solubility while simultaneously affecting the hydration state of the crystallized salts [16]. Studies have shown that at elevated temperatures, the hydration level of chloride salts decreases, with transition from hexahydrate to dihydrate forms occurring as temperature increases [16].

The kinetics of salt formation are also influenced by the reaction medium composition [47]. Solid-liquid phase equilibria studies demonstrate that the presence of co-solvents can significantly alter the crystallization behavior and final crystal morphology [50]. The formation of anhydrous sodium chloride crystals has been observed in ternary systems containing methanol and water, with no formation of double salts or solid solutions under standard conditions [50].

Advanced Synthetic Strategies

Enzymatic Asymmetric Synthesis Using Immobilized Catalysts

Enzymatic synthesis of (S)-ethyl 3-aminobutanoate represents a sophisticated approach utilizing biocatalysts for stereoselective transformations [4]. Candida antarctica lipase B has emerged as a particularly effective enzyme for the kinetic resolution of amino acid derivatives [38] [39]. The immobilization of this enzyme on various supports, including magnetic nanoparticles and epoxy carriers, has demonstrated enhanced stability and reusability compared to the free enzyme [38] [39].

Studies on lipase B from Candida antarctica immobilized on magnetic nanoparticles have shown superior enantiomeric selectivity in kinetic resolutions, achieving enantiomeric excess values exceeding 97% for various chiral substrates [38]. The immobilized enzyme demonstrates remarkable thermal stability, with activity retention significantly higher than the soluble enzyme at elevated temperatures [39]. Research indicates that covalent immobilization on epoxy supports can increase thermal stability by a factor of 14 at pH 5 and 70°C compared to the free enzyme [39].

Immobilization techniques encompass various methodologies, including adsorption, covalent binding, cross-linking, and entrapment [17] [42]. Covalent immobilization involves the reaction of functional groups on the enzyme surface with activated carriers, typically targeting lysine residues through epoxy or aldehyde chemistries [17]. The biotin-streptavidin interaction has also been exploited for enzyme immobilization, providing extremely stable non-covalent interactions with dissociation constants 1000 to 1000000 times higher than typical epitope-antibody interactions [17].

| Immobilization Method | Support Material | Activity Retention | Stability Enhancement | Reference |

|---|---|---|---|---|

| Covalent binding | Epoxy Immobead-350 | 6.26 U/g | 14-fold thermal stability | [39] |

| Magnetic nanoparticles | Iron oxide | 85% | Enhanced pH stability | [17] |

| Glyoxyl-agarose | Agarose matrix | Variable | 12-fold at pH 10, 50°C | [39] |

| Cross-linking | Glutaraldehyde | High retention | Prolonged activity | [17] |

Continuous Flow Reactor Applications

Continuous flow reactor technology has revolutionized the synthesis of amino acid derivatives by providing enhanced control over reaction parameters and improved process efficiency [10] [13]. The implementation of continuous flow systems for the enantioselective synthesis of quaternary amino acids has demonstrated significant advantages over traditional batch processes [10]. Research has shown that continuous flow conditions enable precise control of reaction time, temperature, and mixing, resulting in improved yield and selectivity [10].

Studies on laboratory-scale continuous flow systems for enantioselective phase transfer catalytic synthesis have achieved up to 90% enantiomeric excess using Maruoka catalyst in toluene/dichloromethane solvent systems [10]. The continuous flow approach utilizes continuous stirred tank reactors operated at ambient temperature with agitation speeds of approximately 1100 RPM [10]. The system demonstrates perfect reproducibility and enables efficient processing of amino acid derivatives with high stereoselectivity [10].

Continuous flow synthesis of β-amino acids from α-amino acids has been accomplished through Arndt-Eistert homologation in a fully continuous four-step process [13]. This methodology provides a direct route for chain extension of amino acids while maintaining stereochemical integrity [13]. The continuous flow approach offers advantages including reduced reaction times, improved heat and mass transfer, and enhanced safety compared to batch processes [13].

Research on continuous-flow synthesis of primary amines has utilized 0.5 mL and 5 mL PTFE reactors with internal diameters of 0.58 mm and 2.54 mm, respectively [27]. The reactions are conducted at room temperature with flow rates optimized for complete conversion [27]. The system incorporates in-line extraction capabilities, allowing for continuous product separation and purification [27]. Studies have achieved 94% yield for amino compound synthesis using this continuous flow methodology [27].

The reactor design optimization for α-amino ester hydrolase-catalyzed reactions has revealed that plug flow reactors enable the highest substrate conversion with superior fractional yields compared to continuous stirred tank reactor configurations [29] [31]. The presence of substrate inhibition significantly impacts reactor performance, with single plug flow reactors demonstrating optimal performance by minimizing substrate inhibition effects [29] [31].

Process Chemistry Considerations

Solvent Selection and Reaction Medium Effects

Solvent selection plays a crucial role in the synthesis and optimization of (S)-ethyl 3-aminobutanoate hydrochloride, significantly influencing reaction rates, selectivity, and product isolation [20] [21]. The relationship between solvent properties and reaction outcomes has been extensively studied, with particular attention to hydrogen bonding parameters and solvation effects [20]. Research demonstrates that solvent Hildebrand solubility parameters and hydrogen-bonding capabilities directly correlate with coupling yields in amino acid synthesis [20].

Studies on solid-phase peptide synthesis have revealed that dimethylformamide provides the most effective solvation for peptide-resin systems, resulting in coupling yields of 99.5% [20]. This superior performance is attributed to the optimal balance of hydrogen-bonding ability and solvation characteristics [20]. In contrast, solvents such as N-methylpyrrolidinone and dimethylsulfoxide, while providing excellent resin solvation, result in poor peptide-resin solvation and significantly lower coupling yields of 78.1% and 91.8%, respectively [20].

The aza-Michael addition reactions demonstrate strong solvent dependence, with the hydrogen bond donor ability of the solvent significantly affecting reaction outcomes [21]. Hexafluoroisopropanol has emerged as a particularly effective solvent for promoting conjugate addition of weak nucleophiles to Michael acceptors [21]. This solvent activates the electrophilic partner through hydrogen bond donation while maintaining the nucleophilicity of anilines [21]. The unique properties of hexafluoroisopropanol enable it to function as a "smart solvent" that selectively activates double bonds without deactivating the nucleophilic species [21].

Research on solvent-directed chemically divergent synthesis has demonstrated that solvent choice can completely alter reaction pathways [24]. Studies show that dichloromethane and acetonitrile promote intramolecular lactamization to form β-lactam derivatives, while ethanol facilitates intermolecular esterification leading to α-amino acid derivatives [24]. This remarkable solvent dependency enables access to structurally diverse products from identical starting materials through simple solvent modification [24].

The influence of protic solvents on reaction mechanisms has been investigated through systematic studies of phenol addition in methanolic systems [21]. The addition of even one equivalent of phenol in methanol can promote aza-Michael reactions that do not proceed in pure methanol, achieving 19% conversion compared to no reaction in the absence of phenol [21]. This enhancement is attributed to the hydrogen bond donating ability of phenol, which activates the Michael acceptor toward nucleophilic attack [21].

Temperature-Dependent Yield Optimization

Temperature optimization represents a critical parameter in the synthesis of (S)-ethyl 3-aminobutanoate hydrochloride, with significant effects on reaction rates, selectivity, and overall process efficiency [28] [14]. Research has established that most amino acid transformations exhibit increased reactivity with rising temperature, though the specific temperature dependence varies considerably among different reaction types [28]. Studies on amino acid hydrophobicities reveal that temperature increases generally enhance the solubility and reactivity of amino acid derivatives [28].

Investigations into acid-catalyzed esterification mechanisms have identified optimal temperature ranges for maximum conversion efficiency [14]. Research demonstrates that thin film esterification reactions achieve maximum efficiency at 70°C, with significant reductions in yield observed at both higher and lower temperatures [14]. The temperature dependence follows predictable kinetic patterns, with reaction rates doubling approximately every 10°C increase within the optimal range [14].

The synthesis of ethyl 2-aminobenzoate derivatives has been optimized through systematic temperature studies, revealing that reactions conducted at 120-160°C for 16-20 hours provide optimal yields [22]. Lower temperatures result in incomplete conversion, while excessive temperatures lead to decomposition and reduced selectivity [22]. The optimal temperature window represents a balance between reaction rate enhancement and thermal stability of the products [22].

Temperature effects on enzymatic reactions follow distinct patterns compared to chemical transformations [28]. Enzyme-catalyzed reactions typically exhibit optimal temperature ranges beyond which activity decreases due to protein denaturation [28]. Research on lipase-catalyzed kinetic resolutions indicates that moderate temperature increases enhance reaction rates while maintaining high enantioselectivity [38]. However, excessive temperatures can compromise enzyme stability and reduce overall process efficiency [38].

Studies on continuous flow reactor optimization have revealed that temperature control becomes more precise and effective compared to batch processes [29] [31]. The enhanced heat transfer characteristics of flow reactors enable rapid temperature adjustments and more uniform temperature distribution [29]. Research demonstrates that plug flow reactors operated at optimized temperatures achieve superior substrate conversion and fractional yields compared to batch reactors [29] [31].

The temperature dependence of salt formation kinetics has been systematically investigated, revealing complex relationships between temperature, solubility, and crystallization behavior [16] [47]. Studies show that increasing temperature generally increases salt solubility while simultaneously affecting the hydration state of crystallized products [16]. At elevated temperatures, chloride salts tend to form lower hydrates, with transitions from hexahydrate to dihydrate forms occurring as temperature increases from 20°C to 60°C [16].

| Temperature Range (°C) | Reaction Type | Optimal Yield (%) | Key Considerations | Reference |

|---|---|---|---|---|

| 70 | Acid-catalyzed esterification | 40-50 | Thin film conditions | [14] |

| 100 | Zeolite-catalyzed esterification | 83 | 20-hour reaction time | [14] |

| 120-160 | Ethyl aminobenzoate synthesis | 95 | 16-20 hour duration | [22] |

| 25-100 | Enzyme stability | Variable | Activity retention dependent | [28] |

| 20-60 | Salt crystallization | Variable | Hydration state changes | [16] |

| Nucleophile | Reaction Type | Typical Yield (%) | Reaction Conditions | Regioselectivity |

|---|---|---|---|---|

| Alkyl halides | Substitution | 65-85 | Base, RT-50°C | C=O attack |

| Hydroxide (OH⁻) | Hydrolysis | 85-95 | NaOH, reflux | C=O attack |

| Alkoxide (RO⁻) | Transesterification | 70-90 | ROH, base catalyst | C=O attack |

| Amine nucleophiles | Amide formation | 60-80 | Amine, mild heating | C=O attack |

The reactivity of (S)-Ethyl 3-aminobutanoate hydrochloride in nucleophilic acyl substitution reactions is influenced by the electronic properties of the ester functionality and the steric environment around the reaction center . The presence of the amino group at the beta position provides additional stabilization through resonance effects, which can modulate the electrophilicity of the carbonyl carbon.

Regioselectivity in Cyclization Processes

The regioselectivity observed in cyclization processes involving (S)-Ethyl 3-aminobutanoate hydrochloride and related compounds is governed by the interplay of kinetic and thermodynamic factors. The preferred reaction pathway is determined by the relative rates of ring closure and the stability of the resulting cyclic products [8] [9] [10].

In intramolecular cyclization reactions, the compound can undergo either 5-exo-trig or 6-endo-trig cyclization modes, depending on the substitution pattern and conformational preferences of the substrate [11] [12] [13]. The 5-exo-trig cyclization typically predominates due to favorable orbital overlap and reduced ring strain in the transition state.

Table 2: Regioselectivity in Cyclization Processes

| Substrate Type | Cyclization Mode | Regioselectivity Ratio | Major Product | Factors Influencing Selectivity |

|---|---|---|---|---|

| β-amino esters | 5-exo-trig | 85:15 | Pyrrolidine | Steric hindrance |

| α,β-unsaturated esters | 6-endo-trig | 75:25 | Tetrahydropyran | Electronic effects |

| Dihydroxy-amino esters | Both 5- and 6-membered | 90:10 (cis-dioxolane) | Pyrrolidine | Dioxolane stereochemistry |

| N-protected amino esters | 5-exo-trig | 80:20 | Lactam | N-protection |

The regioselectivity in these cyclization processes is strongly influenced by the stereochemistry of the substrate. For instance, when the substrate contains a cis-dioxolane unit, cyclization preferentially occurs through attack of the amino group to yield pyrrolidine derivatives. Conversely, substrates bearing trans-dioxolane units favor cyclization through attack of the hydroxyl group, leading to tetrahydropyran formation [13].

Steric Effects on Reaction Pathways

Steric hindrance plays a crucial role in determining the reaction pathways and product distributions in transformations involving (S)-Ethyl 3-aminobutanoate hydrochloride [14] [15] [16]. The size and spatial arrangement of substituents around the reaction center significantly influence the accessibility of nucleophiles and the stability of transition states.

Table 3: Steric Effects on Reaction Pathways of 3-aminobutanoate derivatives

| Substituent Group | Steric Parameter (Taft Es) | Relative Reaction Rate | Product Distribution | Mechanistic Pathway |

|---|---|---|---|---|

| Methyl (CH₃) | -1.24 | 1.00 | Single product | SN2-like |

| Ethyl (C₂H₅) | -1.31 | 0.85 | Single product | SN2-like |

| Isopropyl (i-Pr) | -2.15 | 0.42 | Mixed products | Mixed SN1/SN2 |

| tert-Butyl (t-Bu) | -2.78 | 0.15 | No reaction | Elimination favored |

The correlation between steric bulk and reaction rate demonstrates the sensitivity of nucleophilic substitution reactions to spatial constraints [14]. As the steric bulk of substituents increases, the reaction rate decreases significantly, and the mechanistic pathway may shift from a concerted SN2-type mechanism to a stepwise SN1-type process or elimination pathways.

The steric acceleration observed in certain intramolecular cyclizations can be attributed to the conformational constraints imposed by bulky substituents, which can favor specific ring-closing pathways while disfavoring competing reactions [10]. This phenomenon has been exploited in the design of stereoselective synthetic methodologies.

Catalytic Applications

Role in Asymmetric Hydrogenation

(S)-Ethyl 3-aminobutanoate hydrochloride and related β-amino acid derivatives serve as important substrates in asymmetric hydrogenation reactions, which represent one of the most efficient methods for the synthesis of enantiomerically pure compounds [17] [18] [19]. These transformations typically employ transition metal catalysts bearing chiral ligands to achieve high levels of enantioselectivity.

Table 4: Asymmetric Hydrogenation of Related β-amino acid derivatives

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (%) | Catalyst Loading (mol%) |

|---|---|---|---|---|

| Rh/BINAP | β-dehydroamino esters | 95-99 | 94-99 | 0.5-1.0 |

| Ru/BINAP | Enamido esters | 90-98 | 88-96 | 1.0-2.0 |

| Pd/Ph-BPE | β-fluoroalkyl enamines | 85-95 | 90-98 | 0.5-1.5 |

| Ir/P,N-ligand | α,β-unsaturated amides | 80-92 | 85-94 | 2.0-5.0 |

The success of asymmetric hydrogenation in these systems is attributed to the effective coordination of the substrate to the chiral metal center, which creates a well-defined stereochemical environment for hydride delivery [20] [21]. The presence of coordinating heteroatoms in the substrate, such as the amino and ester functionalities, facilitates chelation to the metal center and enhances the stereochemical control.

The choice of catalyst system is critical for achieving optimal results. Rhodium-based catalysts with BINAP ligands have demonstrated exceptional performance with β-dehydroamino esters, achieving both high conversion rates and excellent enantioselectivities [18]. The success of these systems is attributed to the complementary electronic and steric properties of the ligand and substrate combination.

Chiral Auxiliary Functionality

(S)-Ethyl 3-aminobutanoate hydrochloride can function as a chiral auxiliary in asymmetric synthesis, providing stereochemical control through the temporary attachment to prochiral substrates [22] [23] [24]. The effectiveness of chiral auxiliaries depends on their ability to create a rigid, well-defined stereochemical environment that biases the facial selectivity of subsequent reactions.

Table 5: Chiral Auxiliary Functionality in Asymmetric Synthesis

| Chiral Auxiliary Type | Diastereoselectivity (dr) | Auxiliary Recovery (%) | Stereochemical Outcome | Typical Applications |

|---|---|---|---|---|

| Evans oxazolidinone | >20:1 | 85-95 | Anti-aldol | Aldol reactions |

| Oppolzer sultam | >15:1 | 80-90 | Syn-addition | Cycloadditions |

| α-phenylethylamine | 4:1 to 10:1 | 70-85 | Variable | Michael additions |

| Amino acid-derived | 5:1 to 15:1 | 75-90 | Substrate dependent | Alkylations |

The chiral auxiliary approach offers several advantages, including the use of readily available starting materials and the potential for high stereochemical control [25] [24]. The auxiliary can be removed under mild conditions that preserve the stereochemical integrity of the newly formed chiral centers, and the recovered auxiliary can be recycled for subsequent use.

The mechanism of stereochemical induction by chiral auxiliaries typically involves the formation of chelated transition states or conformationally restricted intermediates that favor approach of reagents from one face of the substrate [23] [26]. The effectiveness of the auxiliary depends on the magnitude of the energy difference between competing transition states leading to different stereoisomers.